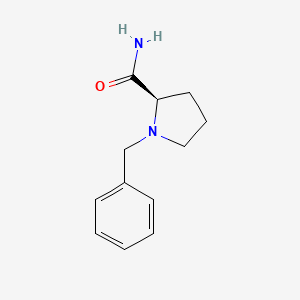
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” is a type of amide . Amides are compounds with the functional group RnE(=O)xNR2, where n and x may be 1 or 2, E is some element, and each R represents an organic group or hydrogen . They are often considered derivatives of carboxylic acids, where the hydroxyl (-OH) group of the carboxylic acid is replaced by an amino (-NH2) group .
Synthesis Analysis
The synthesis of amides like “®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” has been a topic of intense research . One common method involves reacting esters with alkali metal amidoboranes . Another approach involves the direct amidation of esters with amines .
Molecular Structure Analysis
Amides have a unique molecular structure. The nitrogen atom in amides can have a proton attached that is acidic enough to be attacked by a hydride . This step occurs before the nucleophilic addition of the hydride ion . The amide nitrogen has substituents other than hydrogen, we specify them using the prefix N- to avoid confusion .
Chemical Reactions Analysis
Amides undergo various chemical reactions. For example, they can be reduced to amines by LiAlH4 . They can also undergo transamidation reactions . The amide bond is one of the most fundamental functional group linkages and underpins the connectivity of basic biomolecules .
Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Solutions of amides in water usually are neutral—neither acidic nor basic .
Orientations Futures
The future directions of amide research are promising. Biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This could lead to new developments in the synthesis of amides .
Propriétés
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZQAONWQPHCPN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/no-structure.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
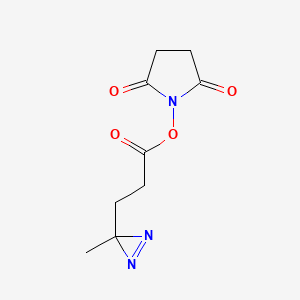
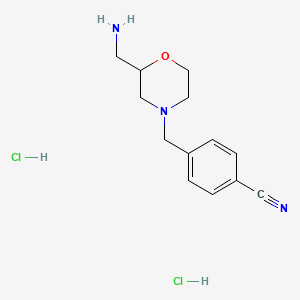
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
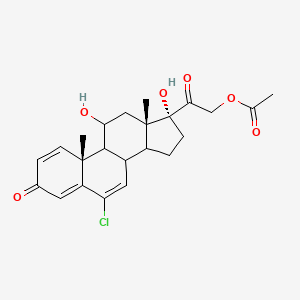
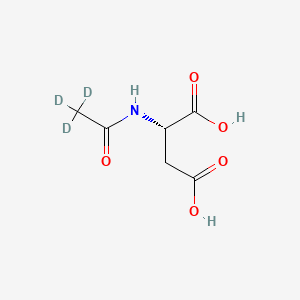
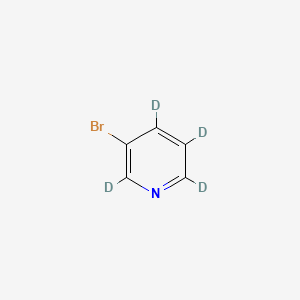
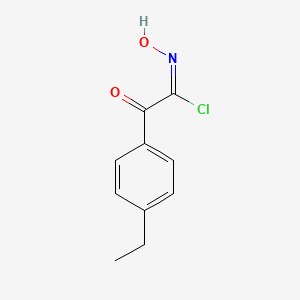
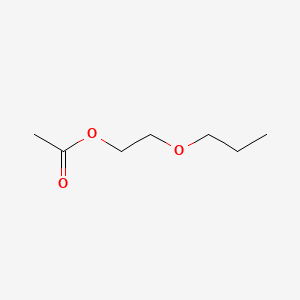
![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)